molecular formula C10H11BFNO3 B1509944 (4-(Azetidine-1-carbonyl)phenyl)boronic acid CAS No. 1025664-36-1

(4-(Azetidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1509944
CAS No.: 1025664-36-1
M. Wt: 223.01 g/mol
InChI Key: XKMIWMCMPYRJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-(Azetidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1025664-35-0 . It has a molecular weight of 205.02 and its IUPAC name is 4-(1-azetidinylcarbonyl)phenylboronic acid . The compound is a white to yellow solid and is considered a useful research chemical .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12BNO3/c13-10(12-6-1-7-12)8-2-4-9(5-3-8)11(14)15/h2-5,14-15H,1,6-7H2 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 205.02 and is stored at a temperature of +4°C .

Properties

CAS No.

1025664-36-1

Molecular Formula

C10H11BFNO3

Molecular Weight

223.01 g/mol

IUPAC Name

[4-(azetidine-1-carbonyl)-3-fluorophenyl]boronic acid

InChI

InChI=1S/C10H11BFNO3/c12-9-6-7(11(15)16)2-3-8(9)10(14)13-4-1-5-13/h2-3,6,15-16H,1,4-5H2

InChI Key

XKMIWMCMPYRJCF-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)C(=O)N2CCC2)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCC2)F)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-boronobenzoic acid (527.4 mg, 3.18 mmol), O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (1.61 g, 4.23 mmol) and N,N-diisopropylethylamine (1.665 mL, 9.53 mmol) in CH3CN (40 mL) was stirred at room temperature for 30 min. Azetidine (0.321 mL, 4.76 mmol) was added. After stirring for 3 days, the mixture was concentrated and purified by reverse phase HPLC (Sunfire S10 30×250 mm column, 10-40% solvent B gradient) to give the expected product as white solid (361 mg, 55% yield). 1H NMR (500 MHz, methanol-d4) δ ppm 7.68 (2H, d, J=7.70 Hz), 7.60 (2H, d, J=7.97 Hz), 4.37 (2H, t, J=7.56 Hz), 4.19 (2H, t, J=7.84 Hz), 2.36 (2H, quin); MS (ES+) m/z: 206 (M+H); LC retention time: 2.01 min (analytical HPLC Method A).
Quantity
527.4 mg
Type
reactant
Reaction Step One
Quantity
1.665 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.321 mL
Type
reactant
Reaction Step Two
Name
expected product
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Azetidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(Azetidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 3
(4-(Azetidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-(Azetidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-(Azetidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-(Azetidine-1-carbonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.